Cas no 90-99-3 (Chlorodiphenylmethane)

Chlorodiphenylmethane (C13H11Cl) is a versatile organochlorine compound characterized by its diphenylmethyl structure with a chlorine substituent. It serves as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's stability and reactivity make it valuable for Friedel-Crafts alkylation and other electrophilic substitution reactions. Its aromatic rings contribute to robust thermal and chemical resistance, while the chlorine moiety enhances its utility in further functionalization. Chlorodiphenylmethane is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic applications. Proper storage and handling are recommended to maintain its integrity.
Chlorodiphenylmethane structure
Chlorodiphenylmethane structure
商品名:Chlorodiphenylmethane
CAS番号:90-99-3
MF:C13H11Cl
メガワット:202.679442644119
MDL:MFCD00000855
CID:34581
PubChem ID:7035

Chlorodiphenylmethane 化学的及び物理的性質

名前と識別子

    • (Chloromethylene)dibenzene
    • Diphenylmethyl chloride
    • 7-Chloro-1,3-Dihydro-5-(2-Fluorophenyl)-2-Nitromethylene-2H-1,4-Benzodiazepine
    • Benzhydryl chloride
    • alpha-Chlorodiphenylmethane
    • Benzene 1,1'-(chloromethylene)bis
    • Diphenylchloromethane
    • 1,1'-(Chloromethylene)bisbenzene
    • Chlorodiphenylmethane
    • 1,1-DIPHENYLCHLOROMETHANE
    • 1-chloro-1,1-diphenylmethane
    • diphenyl-1-chloromethane
    • Methane,chlorodiphenyl
    • α-Chlorodiphenylmethane
    • 1,1-Diphenylmethyl Chloride
    • Benzene, 1,1'-(chloromethylene)bis-
    • Chloro(diphenyl)methane
    • Methane, chlorodiphenyl-
    • CN9N9AYV4B
    • Chlorodiphenylmethane, 98%
    • ZDVDCDLBOLSVGM-UHFFFAOYSA-N
    • (chlorophenylmethyl)benzene
    • alpha-Chloroditan
    • [Chloro(phenyl)methyl]benzene
    • benzhydrylchloride
    • benzhydryl-chloride
    • diphenylmethylchloride
    • [Chloro(phenyl)methyl]benzene #
    • Benzene,1'-(chloromethylene)bis-
    • diphenyl methylchloride
    • EN300-20926
    • Q-200687
    • AKOS000120659
    • DTXSID10861684
    • NSC76584
    • FT-0622661
    • MFCD00000855
    • F0001-2208
    • EINECS 202-031-7
    • NSC-76584
    • D70178
    • NSC 76584
    • Q27275553
    • 1,1'-(Chloromethylene)bis(benzene)
    • HSDB 2804
    • 90-99-3
    • InChI=1/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13
    • chloro-diphenyl-methane
    • AI3-11230
    • N-(4-FLUOROPHENYL)ANTHRANILICACID
    • AS-11942
    • AM20041357
    • 1-chloro-1, 1-diphenylmethane
    • UNII-CN9N9AYV4B
    • chlor(diphenyl)methan
    • SCHEMBL151375
    • CS-W015490
    • .ALPHA.-CHLORODIPHENYLMETHANE
    • B1078
    • .ALPHA.-CHLORODITAN
    • diphenymethyl chloride
    • a-Chlorodiphenylmethane
    • CHLORODIPHENYLMETHANE [HSDB]
    • 1,1′-(Chloromethylene)bis[benzene] (ACI)
    • Methane, chlorodiphenyl- (6CI, 8CI)
    • 1,1'(Chloromethylene)bisbenzene
    • DB-057236
    • 1,1'-(Chloromethylene)bisbenzene; Benzhydryl Chloride; ChlorodiphenylmethaneDiphenylchloromethane; Diphenylmethyl Chloride; NSC 76584; alpha-Chlorodiphenylmethane
    • Benzene, 1,1'(chloromethylene)bis
    • DTXCID10810571
    • NS00041106
    • alphaChloroditan
    • MDL: MFCD00000855
    • インチ: 1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
    • InChIKey: ZDVDCDLBOLSVGM-UHFFFAOYSA-N
    • ほほえんだ: ClC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 607925

計算された属性

  • せいみつぶんしりょう: 202.05500
  • どういたいしつりょう: 202.055
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: 透明無色から黄色の液体
  • 密度みつど: 1.14 g/mL at 25 °C(lit.)
  • ゆうかいてん: 15-17 °C (lit.)
  • ふってん: 140 °C/3 mmHg(lit.)
  • フラッシュポイント: 華氏温度:233.6°f< br / >摂氏度:112°C< br / >
  • 屈折率: n20/D 1.595(lit.)
  • すいようせい: びようようせい
  • PSA: 0.00000
  • LogP: 4.01480

Chlorodiphenylmethane セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H315,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:UN 3265 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 36/38
  • セキュリティの説明: S26-S36-S24/25
  • 危険物標識: Xi
  • 危険レベル:8
  • セキュリティ用語:8
  • 包装グループ:II
  • TSCA:Yes
  • リスク用語:R36/37/38
  • 包装等級:III

Chlorodiphenylmethane 税関データ

  • 税関コード:29036990
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Chlorodiphenylmethane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20926-5.0g
[chloro(phenyl)methyl]benzene
90-99-3 93%
5g
$29.0 2023-05-03
abcr
AB146955-1 kg
Benzhydryl chloride, 98%; .
90-99-3 98%
1kg
€753.60 2023-05-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1078-500ML
Benzhydryl Chloride
90-99-3 >95.0%(GC)
500ml
¥2190.00 2024-04-15
Ambeed
A674425-5g
Benzhydryl Chloride
90-99-3 95%
5g
$6.0 2023-09-02
Life Chemicals
F0001-2208-0.5g
Chlorodiphenylmethane
90-99-3 95%+
0.5g
$19.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24764-500g
Benzhydryl chloride, 98%
90-99-3 98%
500g
¥7041.00 2023-02-15
Ambeed
A674425-100g
Benzhydryl Chloride
90-99-3 95%
100g
$38.0 2023-06-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
125032-100G
Chlorodiphenylmethane
90-99-3
100g
¥2206.28 2023-12-10
TRC
C368015-100g
Chlorodiphenylmethane
90-99-3
100g
$ 114.00 2023-09-08
TRC
C368015-50g
Chlorodiphenylmethane
90-99-3
50g
$ 80.00 2023-09-08

Chlorodiphenylmethane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  Thionyl chloride Solvents: Dichloromethane
リファレンス
Thionyl chloride-benzotriazole in methylene chloride. A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titration
Chaudhari, Sachin S.; Akamanchi, Krishnacharya G., Synlett, 1999, (11), 1763-1765

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tin tetrachloride
リファレンス
A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chlorides
Amrollah-Madjdabadi, A.; Pham, Tung N.; Ashby, E. C., Synthesis, 1989, (8), 614-16

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Diethyl ether ;  0 °C; 1 min, 0 °C; 0.5 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Selenium tetrachloride Solvents: Toluene
リファレンス
Selenium and tellurium tetrachlorides as reagents for the conversion of alcohols to alkyl chlorides and tellurium tetrachloride as a Lewis acid catalyst for aromatic alkylation
Yamauchi, Takayoshi; Hattori, Kaneaki; Mizutaki, Shoichi; Tamaki, Kentaro; Uemura, Sakae, Bulletin of the Chemical Society of Japan, 1986, 59(11), 3617-20

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis of azolylethyl benzhydryl ethers, analogs of diphenhydramine
Burdeinyi, M. L.; Popkov, S. V.; Kharchevnikova, M. V., Russian Chemical Bulletin, 2009, 58(5), 936-939

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  rt; 6 - 7 h, 40 - 45 °C
リファレンス
Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reaction
Shivprakash, S.; Reddy, G. Chandrasekara, Synthetic Communications, 2014, 44(5), 600-609

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tributyltin chloride ;  4 h, 50 °C
リファレンス
Substitution reactions on carbon utilizing organotin reagents
Vartanian, Paul F., 1974, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Triphenylphosphine oxide Solvents: Chloroform ;  5 min, rt
1.2 Reagents: Oxalyl chloride Solvents: Chloroform ;  7 h, rt
リファレンス
Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction
Denton, Ross M.; An, Jie; Adeniran, Beatrice; Blake, Alexander J.; Lewis, William; et al, Journal of Organic Chemistry, 2011, 76(16), 6749-6767

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 100 °C
リファレンス
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; Noel, Timothy; Hessel, Volker, ChemSusChem, 2016, 9(1), 67-74

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Calcium chloride Solvents: Water ;  rt; 4 h, 90 °C
リファレンス
A Novel Synthetic Approach to Diarylmethylpiperazine Drugs
Yu, Tian; Dong, Hongbo; Shi, Zheng; Cheng, Lijia; Guo, Xiaoheng; et al, Letters in Organic Chemistry, 2018, 15(6), 485-490

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Hydrochloric acid Solvents: Water ;  40 - 45 °C
リファレンス
Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents
Patil, Mahadev; Noonikara Poyil, Anurag; Joshi, Shrinivas D.; Patil, Shivaputra A.; Patil, Siddappa A.; et al, Bioorganic Chemistry, 2019, 92,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Alkyl-oxygen fission in carboxylic esters. II. Derivatives of p-methoxybenzohydryl
Balfe, Michael P.; Doughty, Mark A.; Kenyon, Joseph; Poplett, Reginald, Journal of the Chemical Society, 1942, 605, 605-11

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ;  40 min, rt
リファレンス
Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite
Tandiary, Michael Andreas; Masui, Yoichi; Onaka, Makoto, Synlett, 2014, 25(18), 2639-2643

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ;  4 h, rt
リファレンス
Direct halogenation of alcohols with halosilanes under catalyst- and organic solvent-free reaction conditions
Ajvazi, Njomza; Stavber, Stojan, Tetrahedron Letters, 2016, 57(22), 2430-2433

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  16 h, reflux
リファレンス
Synthesis of New Camphor-Based Carbene Ligands and Their Application in a Copper-Catalyzed Michael Addition with B2Pin2
Koppenwallner, Maximilian; Rais, Eduard; Uzarewicz-Baig, Magdalena; Tabassum, Sobia; Gilani, Mazhar Amjad; et al, Synthesis, 2015, 47(6), 789-800

Chlorodiphenylmethane Raw materials

Chlorodiphenylmethane Preparation Products

Chlorodiphenylmethane 関連文献

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